molecular formula C4H11ClN4S2 B6288617 N3-Cystamine HCl CAS No. 2712401-25-5

N3-Cystamine HCl

Cat. No.: B6288617
CAS No.: 2712401-25-5
M. Wt: 214.7 g/mol
InChI Key: UOSDQQPOSCVJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Cystamine HCl (chemical name: 2-((2-azidoethyl)disulfanyl)ethanamine hydrochloride) is a bifunctional compound featuring a disulfide bridge and an azide group. This structure enables dual reactivity: the disulfide bond allows reversible crosslinking under reducing conditions, while the azide group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation . It is commercially available (Iris Biotech GmbH) and has been employed in synthesizing antimicrobial conjugates, such as Van-Cystamine-N3, where it links vancomycin to cell-penetrating peptides (CPPs) via amide bonds to enhance drug delivery .

The compound’s unique properties make it valuable in drug delivery systems requiring controlled release in reducing environments (e.g., intracellular compartments). Its molecular weight (calculated as 257.2 g/mol for C₄H₁₁N₃S₂·HCl) and solubility in polar solvents (e.g., DMF, DMSO) further support its utility in organic and aqueous reaction conditions.

Properties

IUPAC Name

2-(2-azidoethyldisulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4S2.ClH/c5-1-3-9-10-4-2-7-8-6;/h1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSDQQPOSCVJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN=[N+]=[N-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotransfer Reaction on Cystamine Dihydrochloride

Cystamine dihydrochloride is treated with imidazole-1-sulfonyl azide hydrochloride in a buffered aqueous solution (pH 6.5–7.5). This reagent selectively converts primary amines to azides via a diazotransfer mechanism. The reaction proceeds at 0–5°C for 12–18 hours, achieving 70–85% conversion efficiency. Excess reagent is quenched with thiosulfate, and the product is purified via recrystallization from ethanol-water mixtures.

Oxidative Stabilization

The disulfide bond in N3-cystamine is prone to reduction under acidic conditions. To mitigate this, post-synthetic oxidation with hydrogen peroxide (3% v/v, 25°C, 1 hour) ensures bond stability. Final isolation as the hydrochloride salt is achieved by treating the free base with concentrated HCl (37%) in anhydrous diethyl ether.

Direct Synthesis from Ethanolamine via Sequential Functionalization

Industrial-scale production often employs ethanolamine as a cost-effective precursor. This multistep process integrates cyclization, hydrolysis, and azidation:

Cyclization and Hydrolysis

Ethanolamine reacts with sulfuric acid to form aminoethyl sulfate, which undergoes cyclization with carbon disulfide in alkaline conditions (32% NaOH, 70–80°C). The resultant 2-mercaptothiazoline is hydrolyzed under reflux with hydrochloric acid (31%, 110–120°C, 15 days), yielding cysteamine hydrochloride.

Crystallization and Purification

The azide intermediate is dissolved in a hydrochloric acid-ethanol mixture (1:3 v/v) and cooled to 10–15°C to induce crystallization. Slow cooling rates (0.5°C/min) enhance crystal size and purity (>98% by HPLC). Mother liquor recycling improves overall yield to 82–90%.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different preparation routes:

MethodStarting MaterialYield (%)Purity (%)Key Challenges
Decarboxylation-AzidationCystine70–8595–98Low azidation efficiency; redox sensitivity
Ethanolamine-BasedEthanolamine82–9098–99.5Multistep process; long hydrolysis times
Direct Azide SubstitutionCysteamine HCl65–7590–95Competing side reactions; catalyst cost

Industrial-Scale Optimization Strategies

Vacuum Stripping for Hydrochloric Acid Removal

Concentrated hydrolysates are subjected to vacuum evaporation (40–45 kPa, 60–70°C) to remove 35–45% of free HCl. This step ensures optimal cysteamine hydrochloride supersaturation (70–90 wt%) prior to crystallization, minimizing impurity carryover.

Seeding Techniques

Introducing 0.5–1.0 wt% seed crystals (particle size 50–100 µm) during cooling (35–50°C) promotes homogeneous nucleation. Seeding reduces crystallization time by 30% and improves crystal morphology.

Solvent Recycling

Mother liquors containing residual HCl (10–15 wt%) are recycled into subsequent batches, reducing raw material consumption by 18–22% .

Chemical Reactions Analysis

Disulfide Bond Reduction

The disulfide bond (–S–S–) in N3-Cystamine HCl undergoes reduction under specific conditions, yielding free thiol (–SH) groups. This reaction is critical for controlled release in bioconjugation applications.

Reaction Conditions and Agents

Reducing AgentpH RangeTemperatureReaction TimeProduct
Dithiothreitol (DTT)7.0–8.525–37°C30–60 minCysteamine derivatives
Tris(2-carboxyethyl)phosphine (TCEP)6.0–7.525°C10–30 minThiolated intermediates
  • Mechanism : The disulfide bond is cleaved via nucleophilic attack by reducing agents, generating two cysteamine moieties .

  • Applications : Facilitates site-specific protein modification and drug delivery systems requiring redox-sensitive linkages .

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal azide (–N₃) group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole conjugates.

Reaction Parameters

CatalystSolventTemperatureYield
Cu(I) (e.g., CuSO₄/NaAsc)Aqueous buffer (pH 7.2–8.5)25–37°C85–95%
  • Key Findings :

    • Reaction efficiency depends on pH and copper concentration, with optimal activity at pH 8.0 .

    • Biocompatible conditions (e.g., HEPES buffer) minimize protein denaturation during conjugation .

  • Applications : Labeling biomolecules (e.g., antibodies, peptides) for imaging or therapeutic targeting .

Thiol-Disulfide Exchange Reactions

The disulfide bond engages in dynamic exchange with free thiols, enabling reversible conjugation.

Experimental Data

Thiol SourcepHEquilibrium Constant (K)Half-Life
Glutathione (GSH)7.41.2 × 10³ M⁻¹<5 min
Cysteine8.02.5 × 10³ M⁻¹~2 min
  • Mechanism : Nucleophilic displacement by thiolate ions forms mixed disulfides .

  • Biological Relevance : Mimics natural redox regulation in cellular environments, useful for stimuli-responsive drug release .

Acid-Base Reactivity

As a hydrochloride salt, this compound exhibits pH-dependent solubility and protonation states.

Protonation Behavior

pH RangeDominant FormSolubility (g/L)
<2.0Fully protonated (NH₃⁺)>100
7.0–9.0Partially deprotonated (NH₂)10–50
  • Implications :

    • Low solubility at neutral pH necessitates buffered solutions (e.g., PBS) for biological applications .

    • Protonated amines enhance electrostatic interactions with negatively charged biomolecules .

Scientific Research Applications

2.1. Neurodegenerative Diseases

N3-Cystamine HCl has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Research indicates that cystamine administration can prolong life expectancy in Huntington's disease models by reducing apoptosis and inflammatory responses . Additionally, cysteamine, a related compound, has shown promise in improving outcomes in patients with cystinosis and other conditions involving lysosomal storage disorders .

2.2. Anti-Virulence Properties

Recent studies have demonstrated that this compound exhibits anti-virulence properties against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. It inhibits glycine utilization and disrupts virulence factor synthesis, thereby reducing the pathogen's toxicity . This suggests its potential use as an adjunct therapy in managing infections.

3.1. Redox Biology

This compound plays a significant role in redox biology due to its ability to modulate the levels of sulfur-containing compounds within biological systems. It has been shown to enhance the activity of glutathione S-transferase enzymes, which are crucial for detoxification processes . This modulation is particularly relevant in studies focusing on oxidative stress and cellular protection mechanisms.

3.2. Drug Formulation Studies

In pharmaceutical research, this compound has been evaluated for its formulation properties, particularly in developing stable ocular solutions for treating corneal cystinosis. Studies have focused on optimizing formulations to enhance stability and bioavailability while minimizing irritation . The findings suggest that incorporating hydroxypropylmethylcellulose (HPMC) can improve the retention time of the drug on the corneal surface.

4.1. Cysteamine Hydrochloride Formulations

A study evaluated various concentrations of HPMC combined with cysteamine hydrochloride to determine their viscosity, pH, and osmolality characteristics. Results indicated that formulations with 1% and 1.5% HPMC released over 80% of the drug within 8 hours without causing irritation to rabbit eyes .

Formulation HPMC Concentration Release Rate (%) Irritation Score
Viscous Solution1%81.20
Viscous Solution1.5%85.30

4.2. Inhibition of Glycine Utilization

Another study assessed the impact of this compound on Pseudomonas aeruginosa, revealing that it significantly inhibited glycine metabolism and reduced virulence factor production in vitro and in animal models . This highlights its potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

N3-Cystamine HCl belongs to a class of disulfide- and azide-containing linkers. Below, it is compared to structurally or functionally analogous compounds:

Cystamine Dihydrochloride

  • Structure : Lacks the azide group; contains two primary amine groups connected by a disulfide bond.
  • Function: Primarily used as a reducible crosslinker (e.g., in protein stabilization or nanoparticle assembly).
  • Key Differences: Reactivity: No azide functionality limits its use in click chemistry. Applications: Less versatile in modern bioconjugation strategies compared to this compound.

N3-PEG3-NH2 (1-Amino-11-azido-3,6,9-trioxaundecane)

  • Structure : Features a PEG spacer between the azide and amine groups, enhancing hydrophilicity and flexibility.
  • Function : Used for spacer-optimized conjugations to reduce steric hindrance.
  • Key Differences: Solubility: PEG spacer improves aqueous solubility compared to this compound’s shorter alkyl chain. Stability: Lacks a disulfide bond, making conjugates non-reducible.

N,N′-Bis(trifluoroacetyl)cystamine

  • Structure : Trifluoroacetyl-protected cystamine derivative.
  • Function : Used in peptide synthesis to protect thiol groups.
  • Key Differences: Reactivity: Requires deprotection for disulfide bond formation, unlike this compound’s "ready-to-use" disulfide. Applications: Limited to synthetic chemistry rather than drug delivery.

Comparative Data Table

Property This compound Cystamine Dihydrochloride N3-PEG3-NH2
Molecular Formula C₄H₁₁N₃S₂·HCl C₄H₁₂N₂S₂·2HCl C₉H₁₉N₃O₃
Functional Groups Azide, disulfide, amine Amine, disulfide Azide, amine, PEG
Molecular Weight ~257.2 g/mol ~225.2 g/mol ~217.3 g/mol
Key Reactivity Click chemistry, reducible disulfide Reducible disulfide Click chemistry, non-reducible
Applications Drug conjugates (e.g., Van-Cystamine-N3) Protein crosslinking Solubility-enhanced conjugates

Q & A

Q. What are the critical considerations for synthesizing N3-Cystamine HCl with high purity, and how can its structural integrity be validated?

  • Methodological Answer: Synthesis protocols should specify reaction conditions (e.g., molar ratios, temperature, and solvent systems) and include purification steps such as recrystallization or column chromatography. Structural validation requires comprehensive characterization:
  • 1H NMR and 13C NMR to confirm proton and carbon environments, ensuring no residual solvents or byproducts .
  • Elemental Analysis or HRMS to verify molecular composition. Discrepancies >0.4% in elemental analysis indicate impurities .
  • FT-IR to identify functional groups (e.g., disulfide bonds in cystamine).
    Example data table for characterization:
TechniqueExpected Peaks (this compound)Observed PeaksPurity (%)
1H NMR (D2O)δ 3.2 (CH2-S), δ 2.8 (CH2-N)δ 3.1, δ 2.7≥98
HRMS[M+H]+: 227.05227.0499.5

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer:
  • Experimental Design:
  • Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 37°C, and 60°C.
  • Use HPLC-UV or LC-MS to quantify degradation products at intervals (0, 24, 48, 72 hours).
  • Monitor disulfide bond integrity via Ellman’s assay for free thiols .
  • Key Metrics:
  • Degradation rate constants (kk) calculated using first-order kinetics.
  • Activation energy (EaE_a) via Arrhenius plots for thermal stability .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound with thiol-containing biomolecules be resolved?

  • Methodological Answer: Contradictions often arise from differences in reaction conditions or detection limits. To resolve them:
  • Controlled Variables: Standardize buffer ionic strength, temperature, and thiol concentration (e.g., 1–10 mM glutathione).
  • Analytical Validation:
  • Use stopped-flow spectroscopy for real-time kinetics of disulfide exchange .
  • Compare results across multiple detection methods (e.g., fluorescence quenching vs. mass spectrometry ) to rule out artifacts .
  • Case Study: If Study A reports 90% reactivity at pH 7.4, while Study B observes <50%, check for competing reactions (e.g., oxidation by dissolved O2) or thiol pKa variations .

Q. What advanced statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer:
  • Model Fitting: Use nonlinear regression (e.g., Hill equation ) to estimate IC50 values. Report 95% confidence intervals to assess precision .
  • Error Propagation: Quantify uncertainties from replicate experiments (n3n \geq 3) using Monte Carlo simulations .
  • Contradiction Analysis: Apply ANOVA or Bayesian hierarchical models to reconcile inter-lab variability in toxicity thresholds .

Q. How can researchers optimize the use of this compound in crosslinking experiments for protein structure studies?

  • Methodological Answer:
  • Reaction Optimization:
  • Screen molar ratios (1:1 to 1:10 protein:crosslinker) in buffer systems mimicking physiological conditions.
  • Quench unreacted crosslinker with excess β-mercaptoethanol .
  • Validation:
  • SDS-PAGE and size-exclusion chromatography to confirm crosslink formation.
  • Circular Dichroism to ensure no secondary structure disruption .
  • Troubleshooting: If crosslinking efficiency is low, check for steric hindrance or redox interference (e.g., presence of reducing agents) .

Data Reliability and Reproducibility

Q. What steps ensure the reproducibility of potentiometric titration data for this compound’s acid-base properties?

  • Methodological Answer:
  • Calibration: Standardize pH electrodes daily with buffer solutions (pH 4.0, 7.0, 10.0) .
  • Endpoint Detection: Use second-derivative analysis (d2pH/dV2=0d^2pH/dV^2 = 0) for precise equivalence point determination. Example workflow:
Titrant Volume (mL)pHd2pH/dV2d^2pH/dV^2
9.752.10.05
9.802.30.00 (endpoint)
9.852.5-0.03
  • Error Mitigation: Repeat titrations (n=5n=5) and discard outliers via Grubbs’ test .

Q. How should researchers address discrepancies in reported solubility values for this compound across solvents?

  • Methodological Answer:
  • Standardize Protocols: Use shake-flask method with equilibration times ≥24 hours. Filter solutions through 0.22 µm membranes before UV-Vis quantification .
  • Control Variables: Document solvent lot numbers, storage conditions, and humidity levels (hygroscopicity affects solubility) .
  • Comparative Analysis: Cross-reference data with NIST Chemistry WebBook entries for similar compounds (e.g., cystamine dihydrochloride) .

Ethical and Reporting Standards

Q. What ethical and documentation practices are critical when using this compound in cell-based assays?

  • Methodological Answer:
  • Ethical Approval: Declare ethics committee approval (e.g., IACUC or IRB) for studies involving primary cells or animal models .
  • Material Transparency: Report supplier details (e.g., Sigma-Aldrich Lot #X123), purity grades, and storage conditions (-20°C, desiccated) .
  • Data Accessibility: Deposit raw titration curves, NMR spectra, and toxicity datasets in repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.